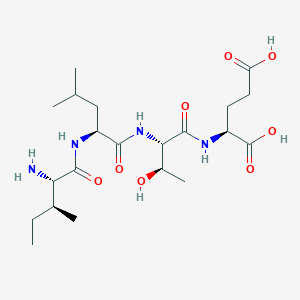![molecular formula C15H9N3O5S B14213308 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine CAS No. 593247-77-9](/img/structure/B14213308.png)
4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused with a pyridine ring, with a dinitrophenyl sulfanyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the pyridine ring and the dinitrophenyl sulfanyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro groups or other functional groups in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-yl}pyridine
- 4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}quinoline
Uniqueness
4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
593247-77-9 |
|---|---|
Molekularformel |
C15H9N3O5S |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
4-[5-(2,4-dinitrophenyl)sulfanylfuran-3-yl]pyridine |
InChI |
InChI=1S/C15H9N3O5S/c19-17(20)12-1-2-14(13(8-12)18(21)22)24-15-7-11(9-23-15)10-3-5-16-6-4-10/h1-9H |
InChI-Schlüssel |
ZIQZZVFHTHFBIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC(=CO2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


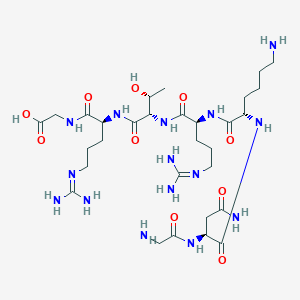
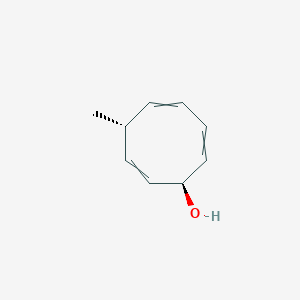
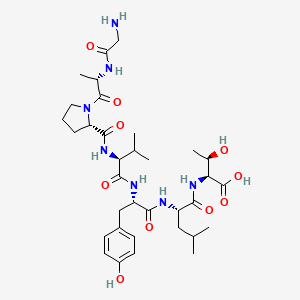
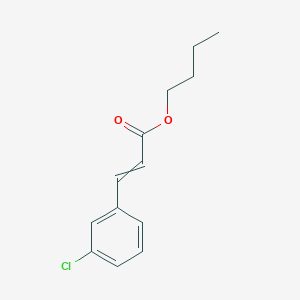

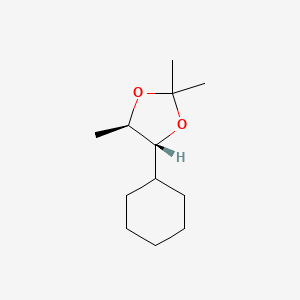

![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
